Sarubicin A

Cancer Research Cytotoxicity Breast Cancer

Sarubicin A is a stereochemically-defined pyranonaphthoquinone antibiotic validated for antitumor and antibacterial research. Its 5S,6R,8R,10R absolute configuration ensures consistent SAR and biosynthetic studies. With an IC50 of 0.9 μM against 4T1 cells and an MIC of 25 μg/mL against E. coli, it is a critical benchmark for lead optimization and resistance mechanism studies.

Molecular Formula C13H14N2O6
Molecular Weight 294.26
CAS No. 75533-14-1
Cat. No. B611527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarubicin A
CAS75533-14-1
SynonymsU-58431;  U 58431;  U58431;  Sarubicin A;  Sarcinamycin A; 
Molecular FormulaC13H14N2O6
Molecular Weight294.26
Structural Identifiers
SMILESCC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O
InChIInChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19)
InChIKeyLPYSGWGVFQFKJA-BEWJSZONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sarubicin A (CAS 75533-14-1): A Quinone Antibiotic with a Defined Absolute Configuration for Targeted Anticancer Research


Sarubicin A (CAS 75533-14-1), also known as U-58431, is a red crystalline quinone antibiotic originally isolated from the fermentation broth of a Streptomyces strain [1]. The compound possesses a distinct pyranonaphthoquinone core and its absolute stereochemistry has been conclusively established as 5S, 6R, 8R, 10R through comprehensive chiroptical and spectral analysis [2]. This defined configuration is a critical differentiator for structure-activity relationship (SAR) studies and provides a consistent benchmark for synthetic and biosynthetic investigations.

Why In-Class Quinone Antibiotics Cannot Substitute for Sarubicin A (75533-14-1) in Sensitive Assays


Generic substitution with other quinone or anthracycline antibiotics is not scientifically valid due to the unique convergence of Sarubicin A's specific pyranonaphthoquinone scaffold, its exact 5S, 6R, 8R, 10R absolute configuration, and its distinctive cytotoxic fingerprint across tumor cell lines [1][2]. While its closest analogs, such as Sarubicin B or classical anthracyclines like doxorubicin, may share broad mechanisms like DNA intercalation, they exhibit markedly different quantitative potency and selectivity profiles. The following evidence demonstrates that the selection of Sarubicin A over its closest comparators is driven by quantifiable differences in target-specific activity, as measured by IC50 values and minimum inhibitory concentrations.

Quantitative Differentiation of Sarubicin A (75533-14-1) vs. Key Analogs: IC50, MIC, and Structural Data


Cytotoxic Potency in 4T1 Murine Breast Cancer Cells: Sarubicin A vs. Doxorubicin

In a direct head-to-head comparison of cytotoxicity against the 4T1 murine breast cancer cell line, Sarubicin A demonstrates an IC50 of 0.9 μM, which is approximately 17-fold less potent than the benchmark anthracycline doxorubicin (IC50 ≈ 0.053 μg/mL, equivalent to ~0.098 μM based on doxorubicin MW 543.52 g/mol) [1][2]. While doxorubicin is more potent in this specific assay, Sarubicin A's distinct potency profile and unique mechanism of action may offer advantages in combination strategies or for targeting resistant phenotypes. This precise quantification allows researchers to select the appropriate compound based on the required therapeutic window.

Cancer Research Cytotoxicity Breast Cancer Antitumor Antibiotics

Antibacterial Specificity: Sarubicin A's MIC Against E. coli vs. Sarubicin B

A study isolating secondary metabolites from Streptomyces sp. KIB-H91 reported the minimum inhibitory concentration (MIC) of Sarubicin A against Escherichia coli ATCC 8099 as 25 μg/mL [1]. The closely related analog, Sarubicin B, showed activity against a different Gram-positive strain, Bacillus subtilis ATCC 6633, with an MIC of 12.5 μg/mL [1]. This differential antibacterial spectrum, with Sarubicin A demonstrating activity against a Gram-negative pathogen, provides a quantifiable rationale for its selection over Sarubicin B in antimicrobial screening programs targeting Gram-negative bacteria.

Antibiotic Discovery Antimicrobial Resistance Natural Products Microbiology

Structural Identity and Absolute Configuration: Sarubicin A vs. U-58,431

A seminal 1983 study unequivocally demonstrated through spectral (UV-VIS, IR, NMR, MS, and CD) methods that the quinone antibiotics Sarubicin A and U-58,431 possess identical constitution and absolute stereochemistry, settling the common absolute configuration as 5S, 6R, 8R, 10R [1]. This finding is critical for researchers procuring either compound, as it confirms they are structurally and stereochemically identical, thereby eliminating any uncertainty regarding potential differences in biological activity due to variations in chirality. This is a rare, definitive head-to-head comparison that ensures consistency in experimental results when either synonym is used.

Medicinal Chemistry Natural Product Chemistry Stereochemistry Analytical Chemistry

Targeted Application Scenarios for Sarubicin A (75533-14-1) in Oncology and Antimicrobial Research


Probing Differential Cytotoxicity in Anthracycline-Resistant Tumor Models

Based on the quantified IC50 value of 0.9 μM against 4T1 breast cancer cells [1], Sarubicin A serves as a valuable tool compound to probe mechanisms of resistance distinct from doxorubicin. Its 9-fold lower potency compared to doxorubicin in this assay makes it suitable for studies where a less potent but structurally unique quinone antibiotic is required to identify novel targets or synergy with other agents.

Discovery of Gram-Negative Specific Antibacterial Leads

Given the documented MIC of 25 μg/mL against Escherichia coli ATCC 8099 [1], Sarubicin A is a validated starting point for antibacterial lead optimization programs focused on Gram-negative pathogens. This quantitative activity, though modest, provides a clear benchmark for evaluating synthetic derivatives or biosynthetic modifications aimed at enhancing potency and expanding the Gram-negative spectrum.

Stereochemical Benchmarking and Synthetic Biology Studies

The definitive assignment of the 5S, 6R, 8R, 10R absolute configuration [1] makes Sarubicin A an ideal reference standard for studies on the stereospecific biosynthesis of pyranonaphthoquinone antibiotics. Its established stereochemistry is essential for calibrating chiral analytical methods and for validating the outcome of heterologous expression or enzymatic engineering efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarubicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.